molecular formula C10H17N3O B1414919 N2-(3-Ethoxypropyl)pyridine-2,3-diamine CAS No. 1039967-19-5

N2-(3-Ethoxypropyl)pyridine-2,3-diamine

Cat. No.: B1414919
CAS No.: 1039967-19-5
M. Wt: 195.26 g/mol
InChI Key: QPBSRASTSVLYMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine consists of a pyridine ring with an ethoxypropyl group and two amine groups attached. The exact structure can be found in chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine include its molecular weight (195.26 g/mol) and molecular formula (C10H17N3O). More detailed properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Catalysis

2-N-(3-ethoxypropyl)pyridine-2,3-diamine derivatives are utilized in catalysis. For instance, Nyamato et al. (2015) demonstrated that (imino)pyridine ligands, including variants similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, were synthesized and used to form palladium complexes. These complexes exhibited high catalytic activities in ethylene dimerization, showcasing their potential as selective ethylene dimerization catalysts (Nyamato et al., 2015).

Dye and Pigment Stability

In the dye industry, derivatives of 2-N-(3-ethoxypropyl)pyridine-2,3-diamine have been found to significantly improve dye stability. Zhao et al. (2017) reported that a series of azo dyes prepared using derivatives demonstrated extremely high pH stability, attributed to the introduction of 3-methoxypropylamino groups. This represents a valuable advancement in the design of stable dyes for various applications (Zhao et al., 2017).

Synthesis and Properties of Compounds

Research by Kudyakova et al. (2014) explored the reactions of compounds related to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, leading to the creation of 2-hetarylaminomethylidene derivatives. These compounds demonstrated moderate tuberculostatic effects, highlighting their potential medicinal applications. Furthermore, these derivatives were used as ligands to obtain coordination compounds with metal ions (Kudyakova et al., 2014).

Fluorescent Polyimides and Chemosensors

Diamine derivatives containing pyridine, such as those similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine, have been used in the synthesis of novel polyimides. These polyimides exhibit properties like high thermal stability, optical transparency, and fluorescence, making them useful in various applications like chemosensors. This is evidenced by the work of Liaw et al. (2007), who synthesized a diamine with a pyridine group for the preparation of a poly(pyridine−imide) that showed strong fluorescence upon protonation (Liaw et al., 2007).

Coordination Chemistry

Compounds similar to 2-N-(3-ethoxypropyl)pyridine-2,3-diamine are significant in coordination chemistry. For example, Halcrow (2005) reviewed the synthesis of ligands like 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, including applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Safety and Hazards

While specific safety data for 2-N-(3-ethoxypropyl)pyridine-2,3-diamine is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safe laboratory practices .

Properties

IUPAC Name

2-N-(3-ethoxypropyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBSRASTSVLYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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